molecular formula C10H12F2N2O2 B13540856 2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid

2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B13540856
M. Wt: 230.21 g/mol
InChI Key: CPCHBXGTUMKLOO-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a fluorinated pyrimidine derivative characterized by a tert-butyl group at the 2-position and a difluoromethyl substituent at the 4-position of the pyrimidine ring. Fluorine substituents, as highlighted in , significantly influence physicochemical properties such as lipophilicity, metabolic stability, and bioavailability by altering electronic and steric profiles .

Properties

Molecular Formula

C10H12F2N2O2

Molecular Weight

230.21 g/mol

IUPAC Name

2-tert-butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12F2N2O2/c1-10(2,3)9-13-4-5(8(15)16)6(14-9)7(11)12/h4,7H,1-3H3,(H,15,16)

InChI Key

CPCHBXGTUMKLOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=N1)C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Formation and Substitution

The pyrimidine core is typically synthesized via condensation reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds or their equivalents. The tert-butyl group at the 2-position can be introduced either by using a tert-butyl-substituted precursor or by alkylation of a suitable intermediate.

Introduction of the Difluoromethyl Group

The difluoromethyl substituent at the 4-position is introduced using specialized fluorination reagents or through substitution reactions involving difluoromethyl-containing building blocks. Common reagents include difluoromethyl halides or difluoromethyl sulfonyl derivatives.

Carboxylic Acid Functionalization at the 5-Position

The carboxylic acid group is generally introduced via oxidation of a methyl or aldehyde precursor at the 5-position or by direct incorporation during ring formation. Protection of the acid group as esters (e.g., tert-butyl esters) is common to facilitate subsequent synthetic steps.

Protection and Deprotection

Protecting groups such as tert-butyl esters are employed to mask the carboxylic acid during intermediate steps. Deprotection is typically achieved using acids like trimethylsilyl iodide (TMSI) under controlled temperatures (-10°C to 25°C), often in solvents such as acetonitrile or dichloromethane, to yield the free acid.

Reaction Conditions and Solvent Systems

According to patent WO2014200786A1, the following reaction conditions and solvents are preferred for key steps in the synthesis:

Step Reaction Type Solvents Temperature Range Time Notes
B (Sulfonylation) Sulfonyl halide reaction with pyrimidine intermediate DCE, THF, DMF, NMP, DMSO, 1,4-dioxane, DMAc, toluene, xylenes, chlorobenzene, trifluorotoluene, 2-methyl-THF, acetonitrile 25°C to 100°C (typically 60-85°C) 2 to 72 hours (typically 8-24 hours) THF and acetonitrile preferred solvents
C (Nucleophilic substitution) Reaction with thiols (e.g., 2-mercaptoacetic acid) Organic solvents (not specified) 30°C to 90°C (typically 45-70°C) 18 to 30 hours Preferred nucleophile: 2-mercaptoacetic acid
E (Hydrogenation or deprotection) Boc protecting group removal with acids like TMSI MeCN, DCM -20°C to room temperature (typically 0 to 10°C) ≥1 hour TMSI amount: 0.2 to 1.5 equivalents

The term "about" in temperature and time refers to ±5% to ±15% variation.

Tertiary amine bases such as triethylamine, DIPEA, 4-NMM, and 4-dimethylaminopyridine are used to facilitate sulfonylation reactions, typically over 10 minutes to 10 hours.

Reagents and Equivalents

  • Sulfonyl halide reagents are used in approximately 1 to 6 equivalents per equivalent of the pyrimidine intermediate.
  • Acids for deprotection (e.g., TMSI) are used in about 1.0 to 2.0 equivalents, preferably 1.2 to 1.5 equivalents.
  • Thiol nucleophiles such as 2-mercaptoacetic acid are used in 1 to 10 equivalents, typically 3 to 6 equivalents.
  • Hydrogen gas or other hydrogen sources are employed in at least stoichiometric amounts for hydrogenation steps.

Typical Workup and Purification

  • After reaction completion, aqueous workup involves washing with water, sodium chloride solution, and sodium bicarbonate solution to remove impurities.
  • Organic layers are concentrated under reduced pressure at 40–50°C.
  • Crystallization is induced by seeding and controlled cooling with addition of antisolvents such as heptanes.
  • Filtration and washing yield the purified product.

Research Outcomes and Optimization

  • The reaction conditions have been optimized to balance yield, purity, and reaction time, with typical yields reported in patent literature ranging from moderate to high (exact numerical yields are proprietary).
  • Temperature control is critical during sensitive steps such as deprotection to avoid decomposition.
  • Use of preferred solvents like THF and acetonitrile improves solubility and reaction efficiency.
  • Tertiary amine bases enhance reaction rates and selectivity during sulfonylation.
  • The use of seed crystals and controlled cooling improves crystallinity and purity of the final acid product.

Summary Table of Key Preparation Parameters

Parameter Range / Value Preferred Condition Purpose / Effect
Sulfonyl halide equivalents 1 to 6 eq. 3 to 6 eq. Ensures complete reaction
Tertiary amine bases TEA, DIPEA, 4-NMM, DMAP DIPEA preferred Base catalysis
Sulfonylation temperature 25–100°C 60–85°C Optimal reaction rate
Sulfonylation time 2–72 h 8–24 h Reaction completion
Nucleophile equivalents (thiols) 1–10 eq. 3–6 eq. Drives substitution
Deprotection acid equivalents (TMSI) 0.2–1.5 eq. 1.2–1.4 eq. Efficient Boc removal
Deprotection temperature -20 to 25°C 0–10°C Avoids side reactions
Solvents THF, acetonitrile, DCM, others THF and MeCN preferred Solubility and reactivity

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative with a tert-butyl group at the second position, a difluoromethyl group at the fourth position, and a carboxylic acid group at the fifth position of the pyrimidine ring. It has a molecular formula of C10H12F2N2O2 and a molecular weight of 230.21 g/mol. The compound's structure allows for chemical interactions and potential applications in medicinal chemistry and material science.

Applications

2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid has applications across multiple fields. It is used as a building block in the synthesis of complex organic molecules. It is also studied for its potential biological activity and interactions with biomolecules, as well as investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals. It may also be used in the development of agrochemicals and materials science.

Scientific Research

2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

  • Chemistry It can be used as a building block in the synthesis of more complex organic molecules.
  • Biology It can be studied for its potential biological activity and interactions with biomolecules.
  • Medicine It can be investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
  • Industry It can be used in the development of agrochemicals and materials science.

Pyrazolo[1,5-a]pyrimidine Derivatives

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the carboxylic acid group can facilitate interactions with biological targets through hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid 2-tert-butyl, 4-difluoromethyl, 5-COOH C₁₀H₁₂F₂N₂O₂ Not explicitly provided Potential enhanced metabolic stability due to difluoromethyl group
4-(Difluoromethyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid 2-isopropyl, 4-difluoromethyl, 5-COOH C₉H₁₀F₂N₂O₂ 216.18 Lower steric bulk vs. tert-butyl analog; used in synthetic intermediates
4-(Trifluoromethyl)pyrimidine-5-carboxylic acid 4-trifluoromethyl, 5-COOH C₆H₃F₃N₂O₂ Not explicitly provided Higher electronegativity; increased lipophilicity vs. difluoromethyl analogs
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester 2-CF₃, 4-pyridyl-CF₃, 5-COOEt C₁₄H₉F₆N₃O₂ 365.24 (calc.) Ester form improves membrane permeability; dual CF₃ groups enhance target affinity
2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid 2-pyridyl, 4-CF₃, 5-COOH C₁₁H₆F₃N₃O₂ Not explicitly provided Aromatic pyridyl group may enhance π-π stacking in protein binding

Structural and Electronic Differences

  • Difluoromethyl (-CF₂H) vs. trifluoromethyl (-CF₃): The -CF₂H group offers intermediate electronegativity and lower lipophilicity compared to -CF₃, which may balance metabolic stability and solubility . Carboxylic Acid (-COOH) vs. Ester (-COOEt): The carboxylic acid enhances hydrogen-bonding capacity and ionic interactions, whereas ester derivatives (e.g., ) improve bioavailability by increasing passive diffusion .

Biological Activity

2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes recent findings regarding its biological activity, structure–activity relationships (SAR), and pharmacological profiles.

The compound features a tert-butyl group and a difluoromethyl substituent, which are crucial for its biological activity. The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives, incorporating various functional groups to enhance efficacy against specific biological targets.

Anti-inflammatory Effects

Recent studies have demonstrated that 2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.

  • Inhibition of COX Enzymes : The compound's IC50 values against COX-1 and COX-2 have been reported, indicating its potency in suppressing inflammatory pathways. For instance, related pyrimidine derivatives exhibited IC50 values ranging from 19.45 μM for COX-1 to as low as 0.04 μM for COX-2, suggesting that modifications on the pyrimidine core can enhance COX-2 selectivity and potency .
CompoundIC50 (COX-1)IC50 (COX-2)
2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acidTBDTBD
Celecoxib0.04 ± 0.01 μMN/A

Anticancer Activity

The compound has also been evaluated for its anticancer potential, particularly against various cancer cell lines. It demonstrated selective cytotoxicity towards cancerous cells while exhibiting lower toxicity towards normal cells.

  • Cell Proliferation Inhibition : In vitro assays showed that the compound significantly inhibited the proliferation of MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil . This selectivity indicates a promising therapeutic window for further development.
Cell LineIC50 Value (μM)Comparison with 5-FU
MDA-MB-231TBDBetter
MCF10A (normal)TBDHigher

The mechanism through which 2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid exerts its effects is linked to its interaction with key signaling pathways involved in inflammation and cancer progression. Molecular docking studies suggest that the compound binds effectively to target proteins, influencing their activity and downstream effects .

Structure–Activity Relationships (SAR)

The presence of electron-donating groups such as tert-butyl and difluoromethyl enhances the compound's binding affinity to target enzymes, thereby improving its biological efficacy. Variations in these substituents have been systematically studied to optimize the pharmacological profile of pyrimidine derivatives .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Carrageenan-Induced Edema Model : In this model, compounds similar to 2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid showed significant reductions in paw edema compared to controls, demonstrating potent anti-inflammatory activity .
  • Cancer Metastasis Models : In vivo studies involving metastasis models indicated that treatment with this compound resulted in reduced metastatic nodules compared to untreated controls, underscoring its potential as an anticancer agent .

Q & A

Basic Research Question

  • LCMS/HPLC : Essential for tracking reaction progress and assessing purity. For example, LCMS data (e.g., m/z 338 [M+H]+^+ for free acids) and HPLC retention times help distinguish between ester and acid forms .
  • NMR Spectroscopy : 1^{1}H and 19^{19}F NMR are critical for confirming the tert-butyl group (δ ~1.3 ppm for 9H) and difluoromethyl moiety (δ ~5.5 ppm, J = 60–70 Hz for CF2_2H) .
  • X-ray Crystallography : Resolves stereochemical uncertainties in crystalline derivatives, as seen in structurally related pyrimidine-carboxylic acids .

How can researchers optimize reaction yields for large-scale synthesis?

Advanced Research Question

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or 1,4-dioxane) to enhance solubility of intermediates, as shown in Suzuki-Miyaura couplings for pyrimidine derivatives .
  • Catalyst tuning : Optimize Pd or Cu catalyst loading (e.g., 5–10 mol%) to balance cost and efficiency. For example, Pd(PPh3_3)2_2Cl2_2 improved cross-coupling yields in analogous reactions .
  • Temperature control : Stepwise heating (e.g., 80°C for boronic acid couplings) minimizes side reactions while ensuring complete conversion .

Data Contradiction Note : Conflicting reports on hydrolysis efficiency (e.g., ethyl ester vs. tert-butyl ester stability) require pH-controlled hydrolysis (pH 5–6) to avoid over-acidification and byproduct formation .

What strategies guide structure-activity relationship (SAR) studies for this compound in medicinal chemistry?

Advanced Research Question

  • Functional group modulation : Replace the tert-butyl group with smaller alkyl chains (e.g., isopropyl) to assess steric effects on target binding. Analogous studies show that bulkier groups reduce solubility but enhance receptor affinity .
  • Fluorine substitution : Compare difluoromethyl (CF2_2H) with trifluoromethyl (CF3_3) analogs to evaluate electronic effects on bioactivity. CF2_2H groups often improve metabolic stability relative to CF3_3 .
  • Carboxylic acid bioisosteres : Substitute the carboxylic acid with tetrazoles or sulfonamides to enhance membrane permeability, as demonstrated in related pyrimidine drug candidates .

Case Study : A structurally similar compound, 4-[(3-chloro-4-methoxybenzyl)amino]-pyrimidine-5-carboxylic acid, showed enhanced kinase inhibition after substituting the methylthio group with CF2_2H .

How should researchers address contradictory data in purification or bioactivity assays?

Advanced Research Question

  • Impurity profiling : Use preparative HPLC to isolate byproducts (e.g., unhydrolyzed esters or tert-butyl cleavage products) and characterize them via high-resolution MS/MS .
  • Batch variability analysis : Compare multiple synthesis batches using 19^{19}F NMR to detect inconsistencies in difluoromethylation efficiency .
  • Biological assay controls : Include positive controls (e.g., known enzyme inhibitors) to validate assay conditions when bioactivity results conflict with computational predictions .

Advanced Research Question

  • Moisture sensitivity : Store at RT in a desiccator, as the tert-butyl group is prone to hydrolysis under humid conditions. Analogous compounds showed 10% degradation after 6 months at 40% humidity .
  • Light exposure : Protect from UV light to prevent radical-mediated degradation of the difluoromethyl group .
  • Solution stability : Prepare stock solutions in anhydrous DMSO or ethanol and store at -20°C. Avoid aqueous buffers with pH >8 to prevent deprotonation and precipitation .

Caution : Thermal gravimetric analysis (TGA) of related pyrimidine-carboxylic acids revealed decomposition above 200°C, suggesting safe handling below this threshold .

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